2,5-Dimethylcinnamic acid
CAS No.: 155814-17-8
Cat. No.: VC8460506
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155814-17-8 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | (E)-3-(2,5-dimethylphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ |
| Standard InChI Key | FAIBVLSPNAHVSQ-AATRIKPKSA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)C)/C=C/C(=O)O |
| SMILES | CC1=CC(=C(C=C1)C)C=CC(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C=CC(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Characteristics
2,5-Dimethoxycinnamic acid belongs to the hydroxycinnamic acid family, distinguished by its methoxy (-OCH) groups at the 2- and 5-positions of the benzene ring (Figure 1). The IUPAC name for this compound is 3-(2,5-dimethoxyphenyl)prop-2-enoic acid. Its structural formula is represented as:
The molecule’s conjugated double bond and electron-donating methoxy groups influence its reactivity, particularly in electrophilic substitution reactions . X-ray crystallography studies (not directly cited in sources) typically reveal planar geometry due to resonance stabilization across the aromatic and α,β-unsaturated carboxylic acid systems.
Table 1: Key Identifiers of 2,5-Dimethoxycinnamic Acid
| Property | Value | Source Reference |
|---|---|---|
| CAS RN | 10538-51-9 | |
| Molecular Formula | ||
| Molecular Weight | 208.21 g/mol | |
| Synonyms | TIMTEC-BB SBB000471; TRANS-2,5-DIMETHOXYCINNAMIC ACID |
Synthesis and Production Methods
Industrial Synthesis
The primary synthesis route involves a Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and malonic acid, catalyzed by pyridine and piperidine .
Reaction Steps:
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Reactant Mixing: Combine 2,5-dimethoxybenzaldehyde (1 eq), malonic acid (1.2 eq), pyridine (solvent), and piperidine (catalyst) in a reflux apparatus.
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Reflux Conditions: Heat at 90°C for 2 hours to facilitate aldol condensation.
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Acid Quenching: Cool the mixture and add 3 M HCl to precipitate the product.
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Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain pale yellow needle-like crystals .
Yield and Purity:
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Typical yields range from 70–85% after recrystallization.
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Commercial grades (e.g., FUJIFILM Wako) specify ≥97% purity by gas chromatography .
Byproduct Management
The reaction may generate minor byproducts such as unreacted malonic acid or decarboxylated derivatives. Recrystallization in ethanol effectively removes these impurities .
Physical and Chemical Properties
Table 2: Physicochemical Data
Thermal Stability: The compound decomposes above 250°C, releasing carbon dioxide and methoxy-substituted phenols .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch), 1600 cm (C=C aromatic), and 1260 cm (C-O methoxy) .
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NMR (theoretical):
Applications in Pharmaceutical and Industrial Chemistry
Vasodilator Synthesis
2,5-Dimethoxycinnamic acid serves as a precursor for cinnepazide, a vasodilator used to treat peripheral vascular disorders. The synthetic pathway involves:
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Esterification: Conversion to methyl 2,5-dimethoxycinnamate using methanol/HSO.
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Amidation: Reaction with hydrazine to form the hydrazide derivative.
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Functionalization: Addition of a piperazine moiety to enhance bioavailability .
Polymer Chemistry
While not directly cited in the provided sources, cinnamic acid derivatives are widely employed in polymer photo-crosslinking. The methoxy groups enhance solubility in organic solvents, facilitating use in photoresist formulations .
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